molecular formula C8H3Cl3N2 B2396259 2,3,5-Trichloroquinoxaline CAS No. 2958-86-3

2,3,5-Trichloroquinoxaline

Cat. No. B2396259
CAS RN: 2958-86-3
M. Wt: 233.48
InChI Key: FJUXLHCHAWOMEV-UHFFFAOYSA-N
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Description

2,3,5-Trichloroquinoxaline is a chemical compound with the CAS Number: 2958-86-3 . It has a molecular weight of 233.48 and its IUPAC name is 2,3,5-trichloroquinoxaline .


Synthesis Analysis

Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines . A wide range of synthetic strategies is reported in this significant area of research . The synthesis of quinoxaline derivatives follows environmentally benign approaches .


Molecular Structure Analysis

The InChI code for 2,3,5-Trichloroquinoxaline is 1S/C8H3Cl3N2/c9-4-2-1-3-5-6 (4)13-8 (11)7 (10)12-5/h1-3H . The InChI key is FJUXLHCHAWOMEV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,5-Trichloroquinoxaline is a powder with a melting point of 142-143 .

Scientific Research Applications

Antimicrobial Properties

Research on quinoxaline derivatives, including those related to 2,3,5-Trichloroquinoxaline, has shown promising antimicrobial properties. Singh et al. (2010) explored the synthesis of various quinoxaline derivatives and evaluated their antimicrobial activity. These compounds showed potential in combating microbial infections due to their ability to inhibit the growth of bacteria and fungi (Singh et al., 2010).

Potential in Treating Infectious Diseases

The study of quinoxaline derivatives extends to their potential in treating various infectious diseases. For example, research has been conducted on the efficacy of chloroquine and hydroxychloroquine, chemicals structurally similar to quinoxaline, in the treatment of COVID-19. This highlights the significance of quinoxaline derivatives in the realm of antiviral research (Touret & de Lamballerie, 2020).

Inhibitory Effects on Serotonin Receptors

Mahesh et al. (2004) synthesized a series of 3-chloroquinoxaline-2-carboxamides and evaluated their serotonin (5-HT3) receptor antagonistic activities. This research suggests that quinoxaline derivatives could have applications in neurological disorders or as potential treatments for conditions influenced by serotonin receptors (Mahesh et al., 2004).

Anti-Tubercular Potential

A series of quinoxaline-1,4-di-N-oxide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This study by Srinivasarao et al. (2020) indicates the potential of quinoxaline derivatives in the treatment of tuberculosis, an infectious disease caused by bacteria (Srinivasarao et al., 2020).

Enzyme Inhibition Properties

The capability of triclosan, a compound related to quinoxaline, to act as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, provides insight into the potential enzyme inhibition properties of quinoxaline derivatives. This research by Levy et al. (1999) could be relevant in understanding the broader applications of quinoxaline derivatives in biochemistry and pharmacology (Levy et al., 1999).

Safety And Hazards

The safety information for 2,3,5-Trichloroquinoxaline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

2,3,5-trichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXLHCHAWOMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloroquinoxaline

Citations

For This Compound
1
Citations
R Sarges, HR Howard, RG Browne… - Journal of medicinal …, 1990 - ACS Publications
A series of 4-amino [l, 2, 4] triazolo [4, 3-a] quinoxalines has been prepared. Many compounds from this class reduce immobility inPorsolt’s behavioral despair model in rats upon acute …
Number of citations: 531 pubs.acs.org

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